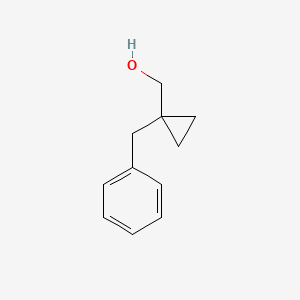

(1-Benzylcyclopropyl)methanol

Description

(1-Benzylcyclopropyl)methanol (CAS: 177200-76-9) is a cyclopropane-derived compound with the molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.25 g/mol. Its SMILES notation, OCC1(COCc2ccccc2)CC1, highlights its structure: a cyclopropane ring substituted with a benzyloxymethyl group and a hydroxymethyl group. This compound is classified as a leukotriene antagonist, a therapeutic agent targeting inflammatory pathways .

Properties

IUPAC Name |

(1-benzylcyclopropyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c12-9-11(6-7-11)8-10-4-2-1-3-5-10/h1-5,12H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKXMBZFFPAJMSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CC2=CC=CC=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzylcyclopropyl)methanol typically involves the cyclopropanation of benzyl-substituted alkenes. One common method includes the reaction of benzyl chloride with cyclopropylmagnesium bromide in the presence of a suitable solvent like diethyl ether. The reaction is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of (1-Benzylcyclopropyl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques like distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(1-Benzylcyclopropyl)methanol undergoes various chemical reactions, including:

Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding cyclopropylmethane derivative using reducing agents like lithium aluminum hydride.

Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2)

Major Products Formed

Oxidation: Benzylcyclopropylcarboxylic acid

Reduction: Cyclopropylmethane

Substitution: Benzylcyclopropyl derivatives with various substituents

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Chemistry

- (1-Benzylcyclopropyl)methanol serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in reactions such as:

- Cyclopropanation : Involves the reaction of benzyl-substituted alkenes, enhancing the diversity of chemical compounds available for further reactions.

- Oxidation and Reduction Reactions : The compound can be oxidized to form benzylcyclopropylcarboxylic acid or reduced to yield cyclopropylmethane, making it versatile for synthetic pathways.

Table 1: Common Reactions Involving (1-Benzylcyclopropyl)methanol

| Reaction Type | Product | Notes |

|---|---|---|

| Oxidation | Benzylcyclopropylcarboxylic acid | Useful in synthesizing carboxylic acids |

| Reduction | Cyclopropylmethane | Important for hydrocarbon synthesis |

| Substitution | Various benzylcyclopropyl derivatives | Expands chemical library for research |

Biological Research

Potential Therapeutic Properties

- The compound is under investigation for its biological activity, particularly in pharmacology. Its interactions with biomolecules are being studied to assess its potential as a therapeutic agent.

- Preliminary studies suggest that (1-Benzylcyclopropyl)methanol may influence various biological pathways, possibly acting on specific receptors or enzymes.

Case Study: Interaction with Biological Systems

- A study assessed the effects of (1-Benzylcyclopropyl)methanol on cell viability and oxidative stress markers in vitro. Results indicated that the compound could modulate oxidative stress responses, suggesting potential applications in treating oxidative stress-related diseases.

Industrial Applications

Specialty Chemicals Production

- In industrial settings, (1-Benzylcyclopropyl)methanol is utilized in the production of specialty chemicals. Its unique structure allows it to be a precursor for creating various industrial materials.

- The compound's derivatives are employed in manufacturing adhesives, solvents, and resins, highlighting its significance in the chemical industry.

Mechanism of Action

The mechanism of action of (1-Benzylcyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological systems. For example, its oxidation products may interact with enzymes or receptors, leading to specific biological responses .

Comparison with Similar Compounds

Key Properties :

- Storage : Requires storage at +5°C with room-temperature transportation.

- Purity : Available as a pure substance, likely synthesized for pharmaceutical intermediate applications.

- Origin : Produced in Germany, indicating adherence to stringent quality standards .

Comparison with Similar Compounds

However, general observations based on the compound’s class (cyclopropane derivatives and leukotriene antagonists) can be inferred:

Structural Analogues

Cyclopropane rings are common in medicinal chemistry due to their strain-induced reactivity and conformational rigidity. Similar compounds include:

| Compound Name | Molecular Formula | Key Features | Application |

|---|---|---|---|

| (1-Benzylcyclopropyl)methanol | C₁₂H₁₆O₂ | Benzyloxy and hydroxymethyl substituents; leukotriene antagonist intermediate | Anti-inflammatory drug development |

| Cyclopropylcarbinol | C₄H₈O | Simple cyclopropane alcohol; lacks aromatic substituents | Solvent or synthetic intermediate |

| Montelukast | C₃₅H₃₆ClNO₃S | Larger structure with sulfonamide and quinoline groups; marketed leukotriene antagonist | Asthma treatment |

Key Differences :

- Complexity: (1-Benzylcyclopropyl)methanol is simpler than Montelukast, which includes heterocyclic and sulfonamide moieties for enhanced receptor binding .

- Reactivity: The benzyloxy group in (1-Benzylcyclopropyl)methanol may confer stability compared to unsubstituted cyclopropanols like cyclopropylcarbinol.

Functional Analogues (Leukotriene Antagonists)

Leukotriene antagonists typically block the action of leukotrienes (e.g., LTB₄, LTD₄) in inflammatory pathways. Notable examples:

| Compound | Mechanism | Clinical Use | Advantages/Disadvantages vs. (1-Benzylcyclopropyl)methanol |

|---|---|---|---|

| Zafirlukast | LTD₄ receptor antagonism | Asthma, allergies | Higher specificity but complex synthesis |

| Zileuton | 5-lipoxygenase inhibition | Asthma | Broader pathway inhibition; potential side effects |

| (1-Benzylcyclopropyl)methanol | Presumed LTB₄ antagonism | Preclinical research | Simpler structure; unconfirmed efficacy/safety profile |

Limitations of Available Evidence

The provided materials lack peer-reviewed studies or experimental data on (1-Benzylcyclopropyl)methanol. Critical gaps include:

- Synthetic routes: No details on preparation methods or yields.

- Biological activity : Absence of in vitro/in vivo data to confirm leukotriene antagonism.

- Comparative metrics: No toxicity, solubility, or stability data relative to analogues.

Biological Activity

(1-Benzylcyclopropyl)methanol, a compound known for its potential biological activity, has garnered attention in various fields of research, including medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

(1-Benzylcyclopropyl)methanol is characterized by its unique cyclopropyl structure attached to a benzyl group. The compound can undergo several chemical transformations, including oxidation, reduction, and substitution reactions, which influence its biological interactions.

Mechanism of Action:

- The primary mechanism involves the interaction with specific molecular targets within biological systems. For instance, the oxidation products of (1-Benzylcyclopropyl)methanol may interact with enzymes or receptors, leading to various biological responses.

- It has been suggested that the compound may modulate signaling pathways associated with cell proliferation and apoptosis, although specific pathways remain under investigation.

Biological Activity

Research has indicated that (1-Benzylcyclopropyl)methanol exhibits various biological activities:

- Anticancer Activity: Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. Its ability to induce apoptosis in these cells has been a focal point in cancer research.

- Neuroprotective Effects: Some studies have hinted at potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

Case Studies and Research Findings

Several studies have explored the biological implications of methanol and its derivatives, including (1-Benzylcyclopropyl)methanol:

- Methanol Poisoning Case Studies: While not directly studying (1-Benzylcyclopropyl)methanol, research on methanol poisoning provides insights into the toxicological profile of compounds related to methanol. For example, case studies from Indonesia reported acute visual loss due to methanol ingestion, emphasizing the importance of understanding methanol's metabolic pathways and its effects on human health .

- Toxicokinetics Research: A biologically based dynamic model was developed to predict the disposition of methanol and its metabolites in various species. This model can help relate biological activity to exposure levels and toxic effects in humans and animals .

Data Tables

The following tables summarize key findings related to the biological activity and toxicity of (1-Benzylcyclopropyl)methanol and methanol:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.